molecular formula C8H8ClNOS B1363529 2-(2-Chlorophenoxy)ethanethioamide CAS No. 35370-94-6

2-(2-Chlorophenoxy)ethanethioamide

Cat. No. B1363529
CAS RN: 35370-94-6
M. Wt: 201.67 g/mol
InChI Key: YVAJKXSZBMTZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)ethanethioamide is a chemical compound with the CAS Number: 35370-94-6 . It has a molecular weight of 201.68 . The IUPAC name for this compound is 2-(2-chlorophenoxy)ethanethioamide .


Molecular Structure Analysis

The molecular formula of 2-(2-Chlorophenoxy)ethanethioamide is C8H8ClNOS . The InChI code for this compound is 1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Chlorophenoxy)ethanethioamide is 201.68 .

Scientific Research Applications

Synthesis and Fungicidal Activity

2-(2-Chlorophenoxy)ethanethioamide has been studied for its synthesis and potential fungicidal activity. For instance, Kuzenkov and Zakharychev (2009) synthesized a series of new compounds for pharmacological and agrochemical screening, including those with structures related to 2-(2-Chlorophenoxy)ethanethioamide, showing fungicidal activity (Kuzenkov & Zakharychev, 2009).

Interaction with Surfaces in Catalysis

The interaction of related compounds, such as 2-chlorophenol, with surfaces like Cu(111) has been explored using density functional theory. This research, conducted by Altarawneh et al. (2008), is critical for understanding the catalyzed formation of dioxin compounds on copper surfaces, which is relevant in environmental and material sciences (Altarawneh et al., 2008).

Environmental Degradation Studies

Pignatello (1992) investigated the degradation of chlorophenoxy herbicides like 2,4-dichlorophenoxyacetic acid in the environment. This research is relevant for understanding the environmental impact and degradation pathways of related compounds, such as 2-(2-Chlorophenoxy)ethanethioamide (Pignatello, 1992).

Insights into Formation Mechanisms of Environmental Contaminants

Research by Pan et al. (2013) provides insight into the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenol precursors, which is essential for understanding the environmental and health impacts of related chlorophenoxy compounds (Pan et al., 2013).

Exploration in Organic Synthesis

The use of related compounds in organic synthesis is also an area of interest. For instance, Parameshwarappa et al. (2009) synthesized a series of compounds starting from materials structurally related to 2-(2-Chlorophenoxy)ethanethioamide, demonstrating its utility in creating new compounds with potential biological activity (Parameshwarappa et al., 2009).

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)ethanethioamide is not well defined .

properties

IUPAC Name

2-(2-chlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAJKXSZBMTZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372489
Record name 2-(2-Chlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)ethanethioamide

CAS RN

35370-94-6
Record name 2-(2-Chlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-CHLOROPHENOXY)ETHANETHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.